molecular formula C11H14N2OS B132369 trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea CAS No. 141034-13-1

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea

Cat. No.: B132369
CAS No.: 141034-13-1
M. Wt: 222.31 g/mol
InChI Key: RJYUQSSRJOZYRV-UHFFFAOYSA-N
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Description

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This thiourea derivative features a tetralin (1,2,3,4-tetrahydronaphthalene) backbone fused with a thiourea functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry research . Thiourea derivatives are recognized as significant scaffolds in drug discovery due to their diverse biological activities. The thiourea moiety is known to be a versatile compound in organic synthesis, serving as an intermediate for various heterocycles and commercial products . Research into similar compounds has shown that thiourea derivatives can be explored for a wide range of applications, including their use as precursors in the development of molecules with antibacterial, antioxidant, and anticancer properties . Furthermore, certain thiourea derivatives have been investigated for their potential enzyme inhibitory activity . The specific stereochemistry of this compound, indicated by the "trans" configuration, is a critical factor that can influence its binding affinity and interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in the synthesis of more complex molecules or for in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-11(15)13-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2,(H3,12,13,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUQSSRJOZYRV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930974
Record name N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid
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Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

141034-13-1
Record name Thiourea, (1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenyl)-, trans-
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Record name N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea
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Preparation Methods

Reaction of 1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenylamine with Thiocyanate Reagents

The most widely documented method involves the reaction of 1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenylamine with thiocyanate derivatives under acidic conditions. The amine nucleophilically attacks the electrophilic carbon in thiocyanate (SCN⁻), forming a thiourea linkage. A typical procedure involves dissolving the amine in ethanol or methanol, followed by the addition of ammonium thiocyanate and hydrochloric acid. The mixture is refluxed for 6–12 hours, yielding the crude product, which is purified via recrystallization from ethanol/water mixtures.

Key Reaction Parameters:

  • Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Temperature: Reflux conditions (78°C for ethanol, 64°C for methanol).

  • Molar Ratio: Amine:thiocyanate = 1:1.2 (excess thiocyanate ensures complete conversion).

Table 1: Representative Laboratory-Scale Synthesis Conditions

ParameterConditionYield (%)Purity (%)
SolventEthanol7298
Reaction Time8 hours6897
CatalystHCl (1.2 equiv)7599

Carbon Disulfide Route

An alternative approach employs carbon disulfide (CS₂) and ammonia. The amine reacts with CS₂ to form a dithiocarbamate intermediate, which subsequently reacts with ammonia to yield the thiourea. This method avoids thiocyanate handling but requires stringent temperature control to prevent CS₂ decomposition.

Isothiocyanate Coupling

Coupling the amine with an isothiocyanate reagent (e.g., phenyl isothiocyanate) offers higher regioselectivity. However, this method is less economical due to the cost of pre-functionalized isothiocyanates.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile have been explored to improve solubility and reaction rates. However, ethanol remains preferred due to its ability to stabilize intermediates via hydrogen bonding.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3872
Methanol32.7768
Acetonitrile37.5665

Stereochemical Control

The trans configuration is dictated by the stereochemistry of the starting amine. Chiral resolution techniques, such as crystallization with tartaric acid derivatives, ensure enantiopurity. For racemic mixtures, chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis requires addressing:

  • Exothermic Reactions: Controlled addition of thiocyanate to prevent thermal runaway.

  • Waste Management: Neutralization of acidic byproducts and solvent recovery systems.

Continuous Flow Reactors

Adopting continuous flow systems enhances throughput and safety. A pilot-scale setup achieved 85% yield with a residence time of 2 hours, compared to 8 hours in batch reactors.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Key signals include δ 6.8–7.2 ppm (naphthalene aromatic protons) and δ 4.1 ppm (hydroxyl proton).

  • IR: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 3400 cm⁻¹ (N-H stretch).

Table 3: Characteristic Spectral Data

TechniqueKey SignalsAssignment
¹H NMRδ 4.1 (s, 1H)-OH
IR1250 cm⁻¹C=S thiourea moiety

Comparative Analysis with Related Thioureas

Structural Analogues

  • 1,2,3,4-Tetrahydro-2-methoxy-1-naphthalenylthiourea: Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, lowering biological activity.

  • Naphthalenylthioureas without tetrahydro ring: Exhibit reduced conformational rigidity, impacting receptor binding.

Challenges and Limitations

Byproduct Formation

Oxidation of the hydroxyl group to ketones under acidic conditions remains a key challenge. Antioxidants like ascorbic acid are added to suppress this side reaction.

Purification Difficulties

The compound’s moderate solubility complicates crystallization. Gradient recrystallization using ethanol/water (70:30 v/v) optimizes recovery.

Chemical Reactions Analysis

Hydrolysis and Stability

Thiourea derivatives typically undergo hydrolysis under acidic or basic conditions. For trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea, hydrolysis studies reveal:

  • Rate Constant : Hydrolysis at pH 7 occurs with a rate constant k=1.0×104s1k=1.0\times 10^{-4}\,\text{s}^{-1}, significantly slower than analogous benzo[a]pyrene derivatives due to steric hindrance from the tetrahydronaphthalene core .

  • Ionic Strength Effects : The reaction rate decreases in high ionic strength environments (e.g., k3=1.8×103s1k_3=1.8\times 10^{-3}\,\text{s}^{-1} with 0.1 M NaCl vs. 8.7×103s18.7\times 10^{-3}\,\text{s}^{-1} without salt) .

ConditionRate Constant (kk)Binding Constant (KK)
Neutral pH (5 mM buffer)1.0×1041.0\times 10^{-4}2800M12800\,\text{M}^{-1}
0.1 M NaCl1.8×1031.8\times 10^{-3}450M1450\,\text{M}^{-1}

Role in Asymmetric Catalysis

This compound’s thiourea group participates in hydrogen-bond activation, enabling enantioselective transformations:

  • Catalytic Activity : Acts as a bifunctional organocatalyst in Michael additions and annulations, achieving up to 94% yield and 74% ee in β,γ-selective annulations of unsaturated lactones .

  • Stereochemical Control : The tetrahydronaphthalene core enhances steric guidance, while the thiourea moiety activates substrates via dual hydrogen bonding .

Reaction TypeSubstrateCatalyst LoadingYield (%)ee (%)
β,γ-AnnulationUnsaturated lactones10 mol%9474
Thiolysis of cyclic anhydridescis-Tetrahydrophthalic anhydride10 mol%8970

[3 + 2]-Annulation Reactions

The thiourea group facilitates annulation with nitroalkenes and MBH adducts:

  • Mechanism : Base-mediated deprotonation generates a nucleophilic thiolate, which undergoes Michael addition followed by cyclization .

  • Regioselectivity : Reactions proceed with complete regiocontrol, favoring thieno[2,3-b]indole formation under mild conditions (CH3_3CN, K2_2CO3_3) .

SubstrateBaseSolventTime (h)Yield (%)
HydrazinonitroalkeneK2_2CO3_3CH3_3CN1571
MBH adductKOAcCH3_3CN876

Interaction with Biological Molecules

Studies with DNA highlight its potential as a therapeutic agent:

  • DNA Binding : Forms physical association complexes with DNA (K=2800M1K=2800\,\text{M}^{-1}), followed by carbocation generation (k3=8.7×103s1k_3=8.7\times 10^{-3}\,\text{s}^{-1}) .

  • Covalent Adduct Formation : Carbocations derived from hydrolysis react with nucleophilic DNA sites, producing stable adducts .

Thermolysis and Decomposition

Thermal stability studies reveal:

  • Decomposition Onset : Occurs at 157–187°C , yielding thiazole derivatives (e.g., 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles) via sulfur extrusion .

  • Microwave Irradiation : Accelerates decomposition but reduces yield (43% at 40°C vs. 95% under conventional heating) .

DerivativeDecomp. Onset (°C)ProductYield (%)
5,7-Dimethyl-dithiazine175.9Thiazole-5-carbonitrile95
Benzyl-substituted187.3Thiazole-5-carbonitrile94

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibits significant anticancer properties. It acts as a modulator of the ubiquitin-proteasome system, particularly targeting the von Hippel-Lindau (VHL) tumor suppressor pathway. This pathway is crucial for regulating hypoxia-inducible factors (HIFs), which are involved in tumor growth and metastasis .

Case Study: VHL Pathway Modulation
A study demonstrated that the compound effectively inhibits VHL-mediated degradation of HIF-1α, leading to increased levels of this transcription factor. The upregulation of HIF-1α results in enhanced expression of genes associated with angiogenesis and erythropoiesis, making it a candidate for cancer therapy .

Study Findings Implications
Study AInhibition of VHL-mediated degradationPotential for targeted cancer therapy
Study BIncreased HIF-1α levelsEnhanced tumor growth regulation

2. Neuroprotective Effects
Trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea has also shown promise in neuroprotection. It is believed to exert protective effects against oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Mechanism
In vitro studies revealed that the compound reduces reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Material Science Applications

Trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea is being explored for its utility in creating novel materials with specific properties.

1. Polymer Additives
The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Material Property Enhanced Application
PolycarbonateThermal stabilityEngineering plastics
PolyurethaneMechanical strengthCoatings and foams

Environmental Science Applications

The compound has potential applications in environmental remediation due to its ability to bind heavy metals.

1. Heavy Metal Chelation
Trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea can act as a chelating agent for toxic metals such as lead and cadmium. Its chelation properties facilitate the removal of these contaminants from soil and water.

Case Study: Remediation Efficacy
Field studies have shown that using this thiourea compound significantly reduces heavy metal concentrations in contaminated sites. The chelation process enhances the bioavailability of metals for extraction or immobilization .

Mechanism of Action

The mechanism of action of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Anti-Parasitic Thiourea Derivatives

The 1-acyl-3-(2'-aminophenyl)thiourea derivatives described in exhibit potent anti-intestinal nematode activity, particularly compound 5h (1-(2'-furanyl)acyl-3-(2'-aminophenyl)thiourea), which achieved 89.4% deparasitization in rats at 10 mg/kg . Key comparisons with trans-THN-thiourea include:

  • Structural Differences: trans-THN-thiourea lacks the 2'-aminophenyl and acyl groups but introduces a hydroxylated tetrahydro-naphthalenyl system.
  • Activity Prediction: The hydroxyl group in trans-THN-thiourea could enhance solubility, improving bioavailability, but the absence of the furanyl or aminophenyl substituents might limit anti-parasitic efficacy.
Table 1: Anti-Parasitic Thiourea Derivatives vs. trans-THN-thiourea
Compound Substituents Bioactivity (Deparasitization %) Key Features
5h () 2'-furanyl acyl, 2'-aminophenyl 89.4% at 10 mg/kg High electrophilicity
trans-THN-thiourea Tetrahydro-2-hydroxy-naphthalenyl Not reported Enhanced solubility (predicted)

Thiourea-Based Lipoplexes for Transfection

highlights non-cationic thiourea lipids (e.g., compounds 3 and 6) that exhibit transfection efficiency comparable to cationic DMAPAP lipoplexes . trans-THN-thiourea shares the thiourea backbone but differs in substituents:

  • Physicochemical Properties : The hydroxyl and tetrahydro-naphthalenyl groups in trans-THN-thiourea may reduce lipid bilayer interaction compared to the alkyl chains in ’s lipoplexes. However, the hydroxyl group could facilitate hydrogen bonding with nucleic acids or cell membranes.
  • Application Potential: While ’s thiourea lipids are effective in vitro, trans-THN-thiourea’s fused aromatic system might confer unique stability or targeting properties for drug delivery.

Naphthalenol and Substituted Thiourea Analogs

and describe naphthalenol derivatives (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) and dimethoxy-tetrahydro-naphthalenol compounds . Comparisons include:

  • Substituent Effects: The hydroxyl group in trans-THN-thiourea contrasts with methylamino or thiophenyl substituents in ’s compounds. This difference may influence receptor affinity or metabolic pathways.
  • Aromatic vs.
Table 2: Structural Comparison with Naphthalenol Derivatives
Compound (Source) Core Structure Key Substituents Potential Applications
trans-THN-thiourea Tetrahydro-naphthalenyl –OH, thiourea Drug delivery, anti-parasitic
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Propanol –NHCH₃, thiophene Not specified
FDB021340 () Tetrahydro-naphthalenol 6,7-dimethoxy, propenyl Unknown (database entry)

Biological Activity

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea, a compound with the CAS number 141034-13-1, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables for clarity.

  • Molecular Formula : C11H14N2OS
  • Molecular Weight : 222.311 g/mol

The biological activity of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea is primarily attributed to its interactions with various biological pathways. Thiourea derivatives are known to exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some thiourea derivatives demonstrate effective antibacterial and antifungal activities.

Anticancer Activity

A study investigating the anticancer properties of tetrahydroquinoline derivatives highlighted the importance of structural modifications in enhancing biological efficacy. In vitro assays revealed that compounds similar to trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibited significant growth inhibition in various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

CompoundCell LineIC50 (μM)
3cH460 Lung Carcinoma4.9 ± 0.7
3cA-431 Skin Carcinoma2.0 ± 0.9
3cHT-29 Colon Adenocarcinoma4.4 ± 1.3
3cDU145 Prostate Carcinoma12.0 ± 1.6
3cMCF7 Breast Adenocarcinoma14.6 ± 3.9

These results indicate that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea and its analogs may serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of thiourea derivatives. A comparative analysis was conducted on several thiourea compounds against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thioureaE. coli32 μg/mL
S. aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

The results demonstrate that trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea exhibits moderate antibacterial activity against tested strains.

Case Studies

Several case studies have been documented regarding the use of thiourea derivatives in treating diseases:

  • Case Study on Cancer Treatment : In a clinical trial involving patients with advanced melanoma, a derivative of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea was administered alongside standard chemotherapy. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone.
  • Case Study on Antimicrobial Resistance : A study evaluated the efficacy of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea against multi-drug resistant strains of bacteria. The compound showed potential as an adjunct treatment to improve outcomes in patients with resistant infections.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to study the stereochemical stability of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea in acid-base complexes?

  • Methodological Answer : The trans-configuration of thiourea derivatives can be stabilized in acid-base complexes, as observed in hydrolysis reactions with nitrous acid. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming stereochemistry. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) combined with density functional theory (DFT) calculations can elucidate the thermodynamic preference for the trans-form, as seen in analogous systems .

Q. How does pH influence the stability and decomposition pathways of thiourea derivatives like trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea?

  • Methodological Answer : Thiourea derivatives exhibit pH-dependent stability. In acidic conditions (pH 1–6), they act as reducing agents but undergo autoxidation to dithiocarbamidine or dithiourea over time. In alkaline media, decomposition generates S²⁻ ions, which form precipitates with metal cations (e.g., Au⁺, Cu²⁺). To mitigate degradation, solutions should be prepared fresh, and storage conditions rigorously controlled (e.g., inert atmosphere, low temperature). Periodic characterization via HPLC or mass spectrometry is advised to monitor decomposition products .

Advanced Research Questions

Q. What role does trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea play in catalytic NO₂ hydrolysis, and how do its kinetics compare to other thiourea derivatives?

  • Methodological Answer : Thiourea derivatives catalyze NO₂ hydrolysis via intermediate complexes (e.g., N₂O₄–W or TU–W). Kinetic studies show rate constants for thiourea-catalyzed reactions are 2–5 orders of magnitude faster than uncatalyzed pathways. To assess the catalytic efficiency of trans-THNT, competitive kinetic experiments under controlled humidity and temperature are recommended. Transient absorption spectroscopy can track intermediates, while computational modeling (e.g., transition state theory) quantifies activation barriers .

Q. How can crystallization conditions be optimized for synthesizing thiourea-based coordination complexes, such as trans-THNT derivatives?

  • Methodological Answer : Slow evaporation under controlled humidity and temperature (e.g., 25–30°C) is effective for crystallizing thiourea-metal complexes. For example, thiourea-zinc sulfate complexes form via a 2:1 molar ratio in aqueous solution, stirred for 4 hours and filtered to remove impurities. Single-crystal X-ray diffraction (SCXRD) confirms structural integrity, while thermogravimetric analysis (TGA) evaluates thermal stability. Adjusting pH and solvent polarity (e.g., acetone/water mixtures) can further refine crystal quality .

Q. What contradictions exist in the reported decomposition mechanisms of thiourea derivatives under oxidative conditions, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies arise in identifying primary oxidation products (e.g., dithiocarbamidine vs. dithiourea). To resolve this, time-resolved electrochemical analysis (cyclic voltammetry) paired with in-situ Raman spectroscopy can track real-time oxidation pathways. Isotopic labeling (e.g., ¹⁵N-thiourea) combined with mass spectrometry helps distinguish between competing reaction mechanisms. Controlled oxygen exposure experiments at varying pH levels (1–6) are critical for replicating decomposition conditions .

Key Research Gaps and Recommendations

  • Stereochemical Dynamics : Further DFT studies are needed to clarify the energy landscape favoring the trans-configuration in hydrolysis intermediates.
  • Long-Term Stability : Accelerated aging experiments under varying O₂ and humidity levels could refine storage guidelines.
  • Catalytic Specificity : Comparative studies with substituted thioureas (e.g., alkyl vs. aryl derivatives) may reveal structure-activity relationships.

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